molecular formula C8H6BF3KN B1649233 Potassium trifluoro(1H-indol-6-yl)borate CAS No. 1111733-01-7

Potassium trifluoro(1H-indol-6-yl)borate

Cat. No.: B1649233
CAS No.: 1111733-01-7
M. Wt: 223.05 g/mol
InChI Key: QRRROZIXUXOCTN-UHFFFAOYSA-N
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Description

Potassium trifluoro(1H-indol-6-yl)borate is a chemical compound with the molecular formula C8H6BF3N·K and a molecular weight of 223.02 g/mol. This compound is a reagent used in the preparation of boronic acids and esters via hydrolysis of potassium organotrifluoroborates with silica gel and water.

Biochemical Analysis

Biochemical Properties

Potassium trifluoro(1H-indol-6-yl)borate plays a significant role in biochemical reactions, particularly in the synthesis of boronic acids and esters. It interacts with enzymes and proteins involved in these reactions, facilitating the formation of boron-carbon bonds. The compound’s trifluoroborate group enhances its stability and reactivity, making it an effective reagent in Suzuki-Miyaura coupling reactions . This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of boron-carbon bonds. This compound can act as a nucleophile in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst . The trifluoroborate group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(1H-indol-6-yl)borate can be synthesized through the hydroboration of indole derivatives. The addition of a B–H bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is a common route . The reaction typically involves the use of boron reagents and can be catalyzed by palladium in the presence of various aryl halides .

Industrial Production Methods

Industrial production of this compound involves the large-scale hydrolysis of potassium organotrifluoroborates using silica gel and water. This method is efficient and yields high-purity products suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1H-indol-6-yl)borate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with aryl halides via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

    Hydrolysis: It can be hydrolyzed to form (1H-indol-6-yl)boronic acid using silica gel and water.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Silica Gel and Water: Used for hydrolysis to form boronic acids.

Major Products Formed

    Indole Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions.

    (1H-indol-6-yl)boronic Acid: Formed through hydrolysis.

Scientific Research Applications

Potassium trifluoro(1H-indol-6-yl)borate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of boronic acids and esters.

    Biology: Employed in the study of biological pathways involving boron-containing compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of potassium trifluoro(1H-indol-6-yl)borate involves its role as a boron reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst . This process is facilitated by the presence of a base, such as potassium acetate, which forms the alkoxo-palladium intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Potassium indole-6-trifluoroborate
  • Potassium 6-indolyltrifluoroborate

Uniqueness

Potassium trifluoro(1H-indol-6-yl)borate is unique due to its specific structure, which allows it to participate effectively in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable boronic acids and esters via hydrolysis makes it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

potassium;trifluoro(1H-indol-6-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3N.K/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7;/h1-5,13H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRROZIXUXOCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)C=CN2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111733-01-7
Record name Borate(1-), trifluoro-1H-indol-6-yl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111733-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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